molecular formula C14H12F3NS B12120214 Benzenamine, 2-[[[3-(trifluoromethyl)phenyl]methyl]thio]- CAS No. 43092-85-9

Benzenamine, 2-[[[3-(trifluoromethyl)phenyl]methyl]thio]-

Cat. No.: B12120214
CAS No.: 43092-85-9
M. Wt: 283.31 g/mol
InChI Key: QSJKUBLJVXLFLG-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)benzylamine , has the chemical formula C₈H₈F₃NS . It is a fascinating compound with diverse applications. Let’s explore further!

Preparation Methods

Synthetic Routes:

    Direct Amination:

    Reductive Amination:

Industrial Production:

  • Industrial-scale production methods often involve optimized variations of the above synthetic routes.
  • Precise reaction conditions and catalysts are proprietary information held by manufacturers.

Chemical Reactions Analysis

    Oxidation: Benzenamine, 2-[[[3-(trifluoromethyl)phenyl]methyl]thio]- can undergo oxidation reactions, yielding various products.

    Reduction: Reduction of the compound can lead to the corresponding amine or other reduced derivatives.

    Substitution: Substitution reactions occur at the amino group, where various reagents can replace the hydrogen atom.

    Major Products: These reactions yield substituted benzylamines or related compounds.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis due to its unique trifluoromethyl group.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Research explores its pharmacological properties and potential drug development.

    Industry: Employed in the synthesis of specialty chemicals.

Mechanism of Action

    Targets: Benzenamine, 2-[[[3-(trifluoromethyl)phenyl]methyl]thio]- interacts with specific molecular targets.

    Pathways: Its effects may involve modulation of metabolic pathways or cellular signaling.

Comparison with Similar Compounds

    Uniqueness: Highlight its distinct features compared to other benzylamines.

    Similar Compounds: Include and .

Properties

IUPAC Name

2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NS/c15-14(16,17)11-5-3-4-10(8-11)9-19-13-7-2-1-6-12(13)18/h1-8H,9,18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSJKUBLJVXLFLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)SCC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001210806
Record name 2-[[[3-(Trifluoromethyl)phenyl]methyl]thio]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001210806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43092-85-9
Record name 2-[[[3-(Trifluoromethyl)phenyl]methyl]thio]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43092-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[[3-(Trifluoromethyl)phenyl]methyl]thio]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001210806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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